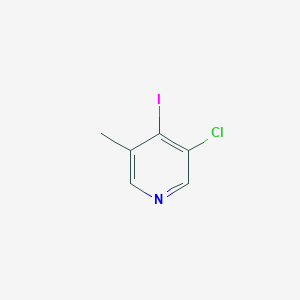

3-Chloro-4-iodo-5-methylpyridine

Description

Properties

Molecular Formula |

C6H5ClIN |

|---|---|

Molecular Weight |

253.47 g/mol |

IUPAC Name |

3-chloro-4-iodo-5-methylpyridine |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |

InChI Key |

VARLYOBBIWKREP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1I)Cl |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis from 2-Chloro-5-methylpyridine

A representative method is described in Chinese patent CN103420902A, which outlines a four-step synthesis starting from 2-chloro-5-methylpyridine (CMP):

| Step | Reaction Type | Conditions & Reagents | Purpose |

|---|---|---|---|

| 1 | Oxidation | Hydrogen peroxide (preferred oxidant), acetic acid solvent, 80 °C, 5-7 hours | Oxidation of CMP to form oxynitride |

| 2 | Nitration | Mixed sulfuric acid and nitric acid, 100 °C, 7-10 hours | Nitration at the 4-position of pyridine |

| 3 | Reduction | Iron powder/acetic acid, 80-120 °C, 2-3 hours | Reduction of nitro group to amine |

| 4 | Diazotization & Iodination | Sulfuric acid, sodium nitrite (-10 °C), potassium iodide (0 °C), 3-4 hours | Formation of diazonium salt and iodination |

This route yields this compound efficiently, with the diazotization step being critical for regioselective iodination.

Sandmeyer Reaction Route from 3-Amino-2-chloro-5-methylpyridine

Another practical approach involves the Sandmeyer reaction starting from 3-amino-2-chloro-5-methylpyridine:

| Step | Reaction Type | Conditions & Reagents | Purpose |

|---|---|---|---|

| 1 | Diazotization | Sodium nitrite in concentrated HCl at -15 to -10 °C, 15 min | Formation of diazonium salt |

| 2 | Iodination | Potassium iodide in water at -5 to 20 °C, 3.5 hours | Replacement of diazonium group by iodine |

This method achieves high yields (~93%) and is widely used for preparing 2-chloro-3-iodo-5-methylpyridine, which is structurally analogous and can be adapted for this compound by positional isomerism.

Preparation of Key Intermediates

3-Amino-2-chloro-4-methylpyridine is prepared via multi-step synthesis involving:

- Formation of 3-cyano-4-methyl-2-pyridone intermediate.

- Chlorination with phosphorus oxychloride and phosphorus pentachloride at reflux (~115 °C).

- Conversion of cyano to amido group by treatment with concentrated sulfuric acid at 90-100 °C.

- Final amination by reaction with strong base and halogen (bromine or chlorine).

2-Chloro-5-methylpyridine can be synthesized by chlorination of dihalo precursors such as 2-oxo-5-methyl-5,6-dichloropiperidine using phosphorus oxychloride in high-boiling solvents at 120 °C.

Comparative Data Table of Preparation Steps

Research Findings and Industrial Relevance

The synthetic routes emphasize the importance of controlled temperature and stoichiometry in the diazotization and iodination steps to avoid side reactions and ensure regioselectivity.

Use of hydrogen peroxide as oxidant in the initial step offers a green and efficient alternative to traditional oxidants.

The multi-step process is amenable to scale-up, with industrial patents highlighting the feasibility of producing this compound for pharmaceutical intermediates such as protein kinase inhibitors.

The choice of solvents (acetic acid, water, chlorinated solvents) and halogen sources (KI, NaI) critically affect yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly used in the synthesis of more complex molecules.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.

Nitration and Reduction: Involves the use of nitric acid and reducing agents to introduce and modify nitro groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines .

Scientific Research Applications

3-Chloro-4-iodo-5-methylpyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets. For example, in the synthesis of kinase inhibitors, it acts as a building block that interacts with the active sites of enzymes, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and the structure of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents significantly influence the physical and chemical properties of pyridine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparison

*Molecular weight calculated based on formula.

Key Observations:

Substituent Position Effects :

- 2-Chloro-4-iodo-3-methylpyridine (Cl at 2, I at 4, CH₃ at 3) differs from the target compound in halogen and methyl positioning. This alters steric accessibility for reactions at the pyridine ring’s reactive sites .

- 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine (Cl at 4, I at 5, CF₃ at 2) demonstrates how electron-withdrawing groups like CF₃ enhance stability but reduce nucleophilic substitution rates compared to methyl groups .

- Hydroxymethyl groups (e.g., in (2-Chloro-4-iodopyridin-3-yl)methanol) introduce hydrogen-bonding capacity, which may enhance biological activity or crystallinity .

Physical and Chemical Property Trends

While direct data for this compound are sparse, analogs provide context:

Table 2: Comparative Property Data

*Representative analog from ; substituent-dependent variations noted.

Key Observations:

- Melting Points : Halogenated pyridines with bulky substituents (e.g., phenyl groups in ) exhibit higher melting points (268–287°C) due to enhanced intermolecular forces . The target compound’s methyl group may lower its melting point compared to phenyl-substituted analogs.

- Reactivity : Iodo groups at position 4 (as in the target compound) are typically more reactive in Suzuki-Miyaura couplings than chloro groups, offering synthetic versatility .

Biological Activity

3-Chloro-4-iodo-5-methylpyridine (C_6H_5ClI_N) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.

- Molecular Formula : C₆H₄ClI

- Molecular Weight : Approximately 233.45 g/mol

- Structure : The compound features a pyridine ring with chlorine at the 3-position, iodine at the 4-position, and a methyl group at the 5-position.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, making this compound relevant in drug development contexts .

Antimicrobial Properties

Preliminary studies suggest that compounds structurally related to this compound have exhibited antimicrobial properties. For example, derivatives have shown effectiveness against various bacteria and fungi, including notable activity against Cryptococcus neoformans, a pathogenic yeast associated with serious infections in immunocompromised individuals .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical processes. Common synthetic routes include:

- Substitution Reactions : Chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Comparison with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-Chloro-5-iodo-4-methylpyridine | 550347-54-1 | Chlorine at position 2 instead of position 3 |

| 2-Chloro-4-iodo-5-methylpyridine | 1197957-18-8 | Iodine at position 4 and chlorine at position 2 |

| 3-Chloro-5-(3,4,5-trichlorophenyl)pyridin | 1361498-69-2 | Enhanced reactivity due to multiple chlorine substituents |

These compounds exhibit varying degrees of biological activity based on their substitution patterns, making them valuable for different applications in medicinal chemistry.

Study on Drug Interaction

A study conducted by researchers examined the interaction of this compound with various drugs metabolized by CYP1A2. The findings indicated that co-administration could lead to increased plasma concentrations of certain drugs, suggesting potential clinical implications for polypharmacy situations .

Antimicrobial Activity Assessment

In a comparative study assessing antimicrobial efficacy, derivatives similar to this compound were tested against a range of bacteria and yeasts. Results showed promising antibacterial activity against Pseudomonas aeruginosa and significant antifungal effects against Cryptococcus neoformans, with minimal inhibitory concentrations ranging from 3.9 to 15.6 μg/ml .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.